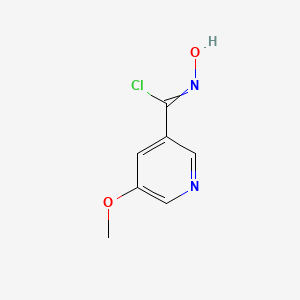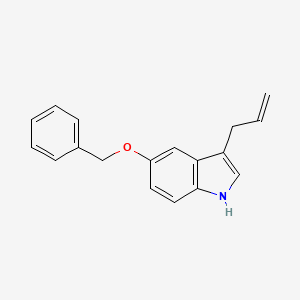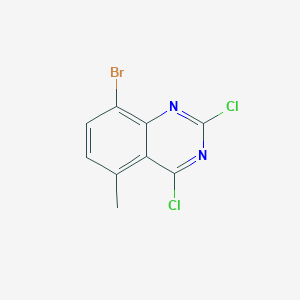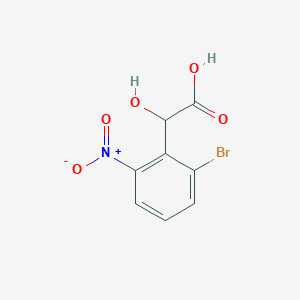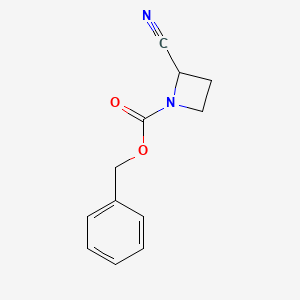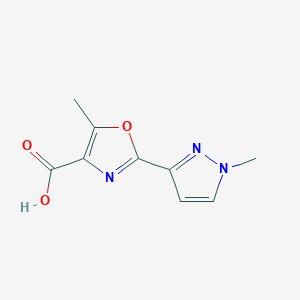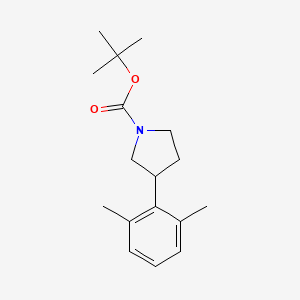
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2,6-dimethylphenyl group
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced through a substitution reaction, often using a suitable halide derivative of the 2,6-dimethylphenyl group and a base to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using reagents like halogens or sulfonyl chlorides.
Hydrolysis: The Boc group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard organic synthesis techniques.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzymatic activity to receptor agonism or antagonism.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(aminomethyl)pyrrolidine: Similar in structure but with an aminomethyl group instead of the 2,6-dimethylphenyl group.
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine: Differing by the position of the methyl groups on the phenyl ring.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H25NO2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
tert-butyl 3-(2,6-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-7-6-8-13(2)15(12)14-9-10-18(11-14)16(19)20-17(3,4)5/h6-8,14H,9-11H2,1-5H3 |
InChI-Schlüssel |
ZEWKSHMFSHVRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2CCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
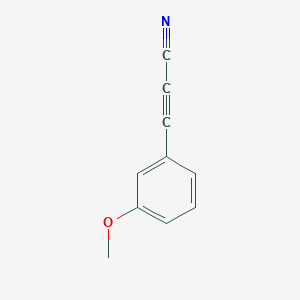

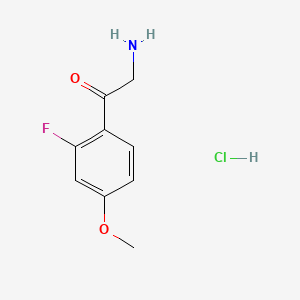
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)

